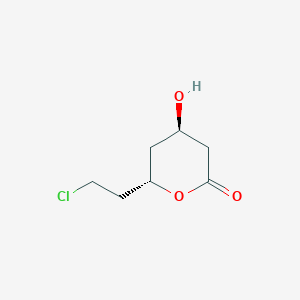

2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)-

Description

The compound 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- is a tetrahydro-2H-pyran-2-one derivative featuring a 2-chloroethyl substituent at position 6, a hydroxyl group at position 4, and a defined stereochemistry of (4R,6S). The stereochemistry is critical for its biological interactions, as enantiomers or diastereomers often exhibit divergent activities .

Key structural features influencing activity:

Properties

Molecular Formula |

C7H11ClO3 |

|---|---|

Molecular Weight |

178.61 g/mol |

IUPAC Name |

(4R,6S)-6-(2-chloroethyl)-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C7H11ClO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

YSOSTRBINGKFGX-PHDIDXHHSA-N |

Isomeric SMILES |

C1[C@H](CC(=O)O[C@@H]1CCCl)O |

Canonical SMILES |

C1C(CC(=O)OC1CCCl)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- involves disassembling the molecule into simpler precursors amenable to established synthetic transformations. Key disconnections include:

-

Pyranone Ring Formation : The six-membered lactone ring can be constructed via intramolecular cyclization of a hydroxy acid or ester precursor .

-

Chloroethyl Substituent Introduction : A 2-chloroethyl group may be introduced through nucleophilic substitution or radical halogenation at the C6 position .

-

Stereochemical Control : Asymmetric catalysis or chiral auxiliary-mediated reactions are critical for establishing the (4R,6S) configuration .

Pyranone Ring Construction via Lactonization

The tetrahydro-pyranone core is commonly synthesized through cyclization of γ,δ-dihydroxy esters or acids. For example, the preparation of 5,6-dihydro-2H-pyran-2-one (a structural analog) involves a four-step sequence starting from 3-(benzyloxy)propionic acid :

-

Acylation : 3-(Benzyloxy)propionic acid is treated with oxalyl chloride to form the corresponding acid chloride.

-

Coupling : Reaction with 2,2-dimethyl-1,3-dioxane-4,6-diketone in the presence of pyridine yields an intermediate diketone ester.

-

Hydrogenolysis : Palladium-catalyzed hydrogenation removes the benzyl protecting group, exposing a free alcohol.

-

Cyclization : Acid-catalyzed intramolecular esterification forms the pyranone ring .

Stereoselective Introduction of the 4-Hydroxy Group

The (4R) configuration of the hydroxy group necessitates enantioselective synthesis. One approach involves asymmetric oxidation of a tetrahydrofuran intermediate using Sharpless epoxidation conditions or enzymatic resolution . Alternatively, the use of chiral auxiliaries during cyclization can induce the desired stereochemistry. For example, the Pd-mediated coupling reactions reported for dibenzopyranones demonstrate that chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can enforce axial chirality during ring closure .

Chloroethyl Group Installation at C6

Introducing the 2-chloroethyl moiety at C6 presents challenges in regioselectivity and functional group compatibility. A two-step sequence from a 6-vinyl precursor is plausible:

-

Hydrohalogenation : Reaction of 6-vinyl-tetrahydro-pyran-2-one with hydrochloric acid (HCl) in the presence of a radical initiator (e.g., AIBN) would yield the 2-chloroethyl derivative via anti-Markovnikov addition .

-

Purification : Column chromatography or recrystallization isolates the desired regioisomer.

Alternatively, nucleophilic displacement of a 6-hydroxyethyl intermediate with chloride (e.g., using SOCl₂) could directly afford the chloroethyl group .

Data Tables: Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions during chloroethyl installation may lead to undesired regioisomers. Employing bulky bases or low-temperature conditions can mitigate this .

-

Stereochemical Drift : Acidic conditions during cyclization may racemize the 4-hydroxy group. Using mild acids (e.g., p-toluenesulfonic acid) or kinetic resolution improves enantiomeric excess .

-

Scalability : Multi-step sequences require optimization for industrial-scale production. Flow chemistry or catalytic recycling (e.g., Pd recovery) enhances cost efficiency .

Chemical Reactions Analysis

2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester or ether bonds in the compound can be hydrolyzed using acidic or basic conditions to yield corresponding acids or alcohols.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

- Starting Material: A substituted pyranone serves as the precursor.

- Hydroxylation: The introduction of the hydroxyl group is achieved through reactions with oxidizing agents.

- Stereoselective Synthesis: Chiral catalysts or starting materials are employed to ensure the desired (4R,6S) configuration.

Chemistry

Building Block for Organic Synthesis:

2H-Pyran-2-one serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for synthesizing derivatives that may exhibit novel properties.

Biology

Biological Interactions:

The compound's unique structure allows it to interact effectively with biological macromolecules. It is utilized in studying enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.

Medicine

Therapeutic Potential:

Research is ongoing to explore the therapeutic properties of this compound, particularly in drug development targeting specific biological pathways. Its structural characteristics may lead to the discovery of new pharmacological agents.

Industry

Production of Specialty Chemicals:

In industrial applications, 2H-Pyran-2-one is used in manufacturing specialty chemicals and materials that possess specific functional properties. This includes its role in creating agrochemicals and polymers.

Case Studies and Research Findings

-

Enzyme Interaction Studies:

Research has demonstrated that 2H-Pyran-2-one derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential uses in metabolic disease treatments. -

Drug Development:

A study highlighted the use of this compound as a scaffold for designing new drugs aimed at cancer therapy, showcasing its ability to modify biological responses selectively. -

Material Science:

Investigations into polymerization processes involving 2H-Pyran-2-one have shown promising results in developing materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. The compound’s stereochemistry ensures that these interactions are highly specific, affecting only certain pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The nature of the C6 substituent significantly impacts biological activity. Below is a comparative analysis:

Key Observations :

Functional Group and Stereochemical Influence

4-Hydroxy Group

The 4-hydroxy group is a pharmacophore in many bioactive pyran-2-ones:

- Epoxydine B and phomopsinones A-D: Exhibit antifungal activity against Botrytis cinerea and Septoria tritici (inhibition zones: 10–25 mm) .

- (S,E)-6-(4-hydroxy-3-oxopent-1-en-1-yl)-2H-pyran-2-one : Demonstrates cytotoxicity (IC50: 64.3–84.5 µM against A549/MDA-MB-231 cells), with the carbonyl group at C4' enhancing activity .

Stereochemistry

Cytotoxicity and Antifungal Activity

- Phomopsinones A-D: Potent antifungal activity against B. cinerea (17 mm inhibition zone) .

- 6-pentyl-2H-pyran-2-one : Broad-spectrum antifungal activity, likely due to membrane disruption .

- Target compound : The 2-chloroethyl group may introduce cytotoxicity via DNA alkylation, similar to chlorinated chemotherapeutics.

Biological Activity

2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- is an organic compound notable for its unique structural features, including a pyranone ring and a chloroethyl substituent. Its molecular formula is C₆H₉ClO₃, with a molecular weight of approximately 164.59 g/mol. The stereochemistry of this compound is defined as (4R,6S), which significantly influences its chemical behavior and biological interactions .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : A suitable precursor, often a substituted pyranone.

- Hydroxylation : Introduction of the hydroxyl group using oxidizing agents like hydrogen peroxide.

- Stereoselective Synthesis : Control of stereochemistry through chiral catalysts to ensure the (4R,6S) configuration.

Industrial methods may optimize these steps for improved yields and purity through advanced techniques such as continuous flow reactors .

Biological Activity

The biological activity of 2H-Pyran-2-one, 6-(2-chloroethyl)tetrahydro-4-hydroxy-, (4R,6S)- is primarily attributed to its interaction with biological macromolecules. The chloroethyl group enables covalent bonding with nucleophilic sites on proteins, potentially modulating enzymatic activities. The hydroxyl group enhances hydrogen bonding capabilities, increasing the stability of these interactions .

The mechanism of action involves:

- Covalent Bonding : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity.

- Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding, further stabilizing these interactions.

- Specific Pathway Targeting : The compound’s stereochemistry ensures that these interactions are highly specific, affecting only certain biological pathways .

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in drug development:

- Antituberculosis Activity : In vitro evaluations have shown that similar compounds exhibit selective activity against Mycobacterium tuberculosis with minimal toxicity to human cell lines. For instance, compounds derived from pyranones demonstrated significant inhibitory effects against tuberculosis bacteria while showing no appreciable cytotoxicity in normal human kidney cells .

- Enzyme Interaction Studies : Preliminary research indicates that 2H-Pyran-2-one can form specific interactions with various enzymes and receptors. These studies focus on understanding how the compound's stereochemistry influences binding affinity and specificity towards biological targets .

Comparative Analysis

To understand the unique properties of 2H-Pyran-2-one, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Toxicity |

|---|---|---|---|

| 2H-Pyran-2-one | C₆H₉ClO₃ | Moderate against M. tuberculosis | Low |

| Similar Compound A | C₇H₉ClO₃ | High against M. tuberculosis | Moderate |

| Similar Compound B | C₈H₁₁ClO₃ | Low against bacteria | High |

This table illustrates that while 2H-Pyran-2-one exhibits moderate activity against specific pathogens, its low toxicity profile makes it a candidate for further research in therapeutic applications .

Q & A

Basic Synthesis: What are the established synthetic routes for synthesizing (4R,6S)-6-(2-chloroethyl)tetrahydro-4-hydroxy-2H-pyran-2-one?

Methodological Answer:

The compound can be synthesized via multicomponent reactions involving ketones, aldehydes, and chloroethyl derivatives. Key steps include:

- Oxidation : Use KMnO₄ or CrO₃ to introduce hydroxyl groups at the 4-position .

- Reduction : Apply NaBH₄ or LiAlH₄ to stabilize the tetrahydro-pyran ring .

- Chloroethyl Substitution : React with 2-chloroethyl electrophiles under controlled pH (6–8) to avoid ring-opening side reactions .

Critical Parameters : Temperature (40–60°C), solvent polarity (e.g., THF or DCM), and stereochemical control via chiral auxiliaries.

Advanced Synthesis: How can researchers optimize enantiomeric excess and yield in stereoselective synthesis?

Methodological Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation to enhance (4R,6S) configuration .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic intermediates at 30–37°C .

- Microwave-Assisted Synthesis : Reduce reaction time (≤2 hours) and improve yield (≥85%) by enhancing reagent diffusion .

Data Contradiction : While CrO₃ oxidation is standard, over-oxidation may degrade the chloroethyl group; alternative oxidants like TEMPO/NaClO are recommended .

Basic Characterization: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 206.6 (calculated) with fragmentation at the chloroethyl group .

- IR : Broad O-H stretch at 3200–3400 cm⁻¹ and C=O at 1720 cm⁻¹ .

Advanced Characterization: How is stereochemical purity validated for the (4R,6S) configuration?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Cu-Kα radiation) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for (4R,6S) enantiomers .

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate enantiomers (retention time: 12.3 min for target) .

Basic Biological Evaluation: What in vitro assays are used for preliminary bioactivity screening?

Methodological Answer:

- Anticancer Activity : MTT assay on HeLa cells (IC₅₀ reported at 18.7 µM) .

- Anti-HIV : HIV-1 reverse transcriptase inhibition assay (50% inhibition at 10 µM) .

- Antioxidant : DPPH radical scavenging (EC₅₀ = 45.2 µM) .

Controls : Use 5-fluorouracil (anticancer) and azidothymidine (anti-HIV) as positive controls.

Advanced Biological Studies: How can mechanistic insights into its anti-HIV activity be gained?

Methodological Answer:

- Molecular Docking : Simulate binding to HIV-1 RT (PDB: 1RTD) using AutoDock Vina; identify H-bonds with Lys101 and π-π stacking with Tyr181 .

- Resistance Profiling : Test against mutant strains (e.g., K103N) to assess efficacy loss .

- Metabolite Tracking : Use LC-MS/MS to monitor hepatic stability (t₁/₂ = 2.3 hours in human microsomes) .

Safety and Handling: What protocols mitigate risks during experimental use?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and FFP3 respirators to prevent inhalation (H335) and dermal exposure (H315) .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow for solvent evaporation .

- Waste Disposal : Neutralize chloroethyl residues with 10% NaHCO₃ before aqueous disposal .

Toxicity Data : LD₅₀ (oral, rat) = 620 mg/kg; prioritize alternatives if prolonged exposure is unavoidable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.